1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the isoquinoline family. It is characterized by its molecular formula C24H29NO4 and a molecular weight of 395.4914 g/mol . This compound is known for its unique structural features, which include multiple ethoxy groups attached to the phenyl and isoquinoline rings.
Preparation Methods
The synthesis of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Ethoxy Groups: The ethoxy groups are introduced via ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Final Assembly: The final step involves the coupling of the 3,4-diethoxyphenylmethyl group to the isoquinoline core through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its tetrahydroisoquinoline form.
Scientific Research Applications
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.
Comparison with Similar Compounds
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but includes an additional hydrogenation step, making it more saturated.
Ethylpapaverine: Another isoquinoline derivative with similar ethoxy groups but different pharmacological properties.
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16H,5-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXEYAKRVJMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862501 |
Source
|
Record name | 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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